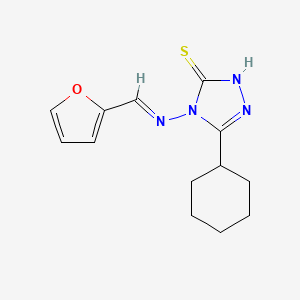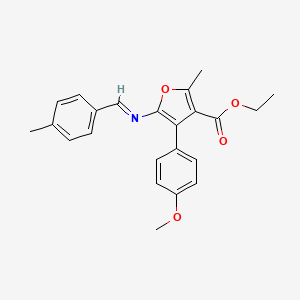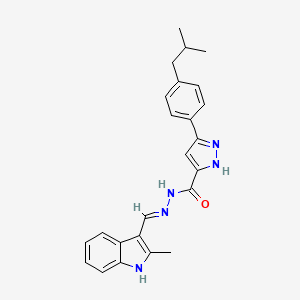![molecular formula C31H23ClN4O3S B11978103 2-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11978103.png)
2-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-cloro-N-[1-(1-feniletil)-3-(fenilsulfonil)-1H-pirrolo[2,3-b]quinoxalin-2-il]benzamida típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen:
Formación del Núcleo de Pirrolo[2,3-b]quinoxalina: Este paso involucra la ciclización de precursores apropiados en condiciones controladas para formar el núcleo de pirrolo[2,3-b]quinoxalina.
Introducción del Grupo Fenilsulfonil: Este paso involucra la sulfonilación del núcleo de pirrolo[2,3-b]quinoxalina utilizando cloruro de fenilsulfonilo en presencia de una base.
Adición de la Fracción Benzamida: Este paso involucra el acoplamiento del pirrolo[2,3-b]quinoxalina sulfonilado con cloruro de 2-clorobenzoílo en presencia de una base para formar el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía líquida de alto rendimiento (HPLC).
Análisis De Reacciones Químicas
Tipos de Reacciones
2-cloro-N-[1-(1-feniletil)-3-(fenilsulfonil)-1H-pirrolo[2,3-b]quinoxalin-2-il]benzamida puede experimentar varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes fuertes para formar sulfoxidos o sulfonas.
Reducción: El compuesto puede ser reducido utilizando agentes reductores como el hidruro de litio y aluminio para formar aminas o alcoholes.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el grupo cloro, para formar varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos comunes incluyen aminas, tioles y alcóxidos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
2-cloro-N-[1-(1-feniletil)-3-(fenilsulfonil)-1H-pirrolo[2,3-b]quinoxalin-2-il]benzamida tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como agente terapéutico debido a sus características estructurales únicas y su actividad biológica potencial.
Ciencia de Materiales: Las propiedades electrónicas únicas del compuesto lo convierten en un candidato para su uso en electrónica orgánica y dispositivos optoelectrónicos.
Investigación Biológica: El compuesto se utiliza como una herramienta en la investigación biológica para estudiar sus efectos en diversas vías y objetivos biológicos.
Mecanismo De Acción
El mecanismo de acción de 2-cloro-N-[1-(1-feniletil)-3-(fenilsulfonil)-1H-pirrolo[2,3-b]quinoxalin-2-il]benzamida involucra su interacción con objetivos y vías moleculares específicos. Se cree que el compuesto ejerce sus efectos mediante:
Unión a Receptores Específicos: El compuesto puede unirse a receptores o enzimas específicos, modulando su actividad.
Inhibición de la Actividad Enzimática: El compuesto puede inhibir la actividad de ciertas enzimas, lo que lleva a efectos posteriores en los procesos celulares.
Modulación de las Vías de Señalización: El compuesto puede modular las vías de señalización clave involucradas en el crecimiento celular, la diferenciación y la apoptosis.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-cloro-N-[1-(1-feniletil)-3-(fenilsulfonil)-1H-pirrolo[2,3-b]quinoxalin-2-il]benzamida
- 2-cloro-N-[3-[(4-metilfenil)sulfonil]-1-(1-feniletil)-1H-pirrolo[2,3-b]quinoxalin-2-il]benzamida
- 4-cloro-N-[3-[(4-metilfenil)sulfonil]-1-(1-feniletil)-1H-pirrolo[2,3-b]quinoxalin-2-il]benzamida
Singularidad
2-cloro-N-[1-(1-feniletil)-3-(fenilsulfonil)-1H-pirrolo[2,3-b]quinoxalin-2-il]benzamida es único debido a su patrón de sustitución específico y la presencia del grupo fenilsulfonilo, que imparte propiedades electrónicas y estéricas distintas.
Propiedades
Fórmula molecular |
C31H23ClN4O3S |
|---|---|
Peso molecular |
567.1 g/mol |
Nombre IUPAC |
N-[3-(benzenesulfonyl)-1-(1-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C31H23ClN4O3S/c1-20(21-12-4-2-5-13-21)36-29-27(33-25-18-10-11-19-26(25)34-29)28(40(38,39)22-14-6-3-7-15-22)30(36)35-31(37)23-16-8-9-17-24(23)32/h2-20H,1H3,(H,35,37) |
Clave InChI |
GWNCOLJZEPRVPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978025.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978031.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978037.png)




![ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978067.png)
![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978069.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11978072.png)
![N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11978074.png)



